molecular formula C10H20N2 B1352205 2-Methyl-2,8-diazaspiro[5.5]undecane CAS No. 845290-58-6

2-Methyl-2,8-diazaspiro[5.5]undecane

Cat. No.: B1352205
CAS No.: 845290-58-6
M. Wt: 168.28 g/mol
InChI Key: HHIKCULWCMZQRO-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[5.5]undecane framework.

Scientific Research Applications

2-Methyl-2,8-diazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Biochemical Analysis

Biochemical Properties

2-Methyl-2,8-diazaspiro[5.5]undecane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a competitive antagonist . This interaction affects the receptor’s function, leading to changes in cellular signaling pathways. Additionally, this compound may interact with other proteins involved in cellular stress responses, such as glucose-regulated protein 78 (GRP78), which is activated during endoplasmic reticulum stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce the endoplasmic reticulum stress response, leading to apoptosis in cancer cell lines, including glioma cells . By depleting intracellular calcium stores, this compound triggers a cascade of events that result in cell death. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular stress and apoptosis mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABAAR, inhibiting its function and altering neurotransmission . Additionally, the compound activates the endoplasmic reticulum stress response by binding to GRP78, leading to the accumulation of unfolded proteins and subsequent apoptosis . These interactions highlight the compound’s ability to modulate cellular processes through specific binding interactions and enzyme inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained activation of the endoplasmic reticulum stress response and continuous induction of apoptosis in cancer cells . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce mild cellular stress responses. At higher doses, it can cause significant cytotoxicity and adverse effects, including extensive apoptosis and tissue damage . Determining the appropriate dosage is crucial for balancing therapeutic efficacy and minimizing potential side effects in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing cellular energy production and overall metabolic homeostasis . Understanding these pathways is vital for elucidating the compound’s pharmacokinetics and optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying the transport mechanisms is essential for understanding the compound’s bioavailability and its effects on target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a ketone or aldehyde to form the spirocyclic structure. The reaction conditions often require a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-7-3-5-10(9-12)4-2-6-11-8-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIKCULWCMZQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394393
Record name 2-methyl-2,8-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845290-58-6
Record name 2-methyl-2,8-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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